molecular formula C20H14F17IO4 B12279553 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene CAS No. 882186-02-9

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene

Cat. No.: B12279553
CAS No.: 882186-02-9
M. Wt: 768.2 g/mol
InChI Key: YHQLCCOIFRKRJC-UHFFFAOYSA-N
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Description

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene is a complex organic compound characterized by the presence of an iodo group, acetoxy groups, and a long perfluorinated alkyl chain attached to a benzene ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the benzene ring substituted with the perfluorinated alkyl chain.

    Acetoxylation: The final step involves the acetoxylation of the iodo group to form the diacetoxyiodo moiety. This is typically done using acetic anhydride in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the process for large-scale synthesis.

Chemical Reactions Analysis

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

    Reduction: Reduction reactions can target the iodo group, converting it to a less oxidized state.

    Substitution: The acetoxy groups can be substituted by nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of specialized materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene involves its interaction with molecular targets through its iodo and acetoxy groups. These functional groups can participate in various chemical reactions, such as electrophilic substitution and nucleophilic addition, allowing the compound to modify other molecules. The perfluorinated alkyl chain imparts hydrophobic properties, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar compounds to 1-(Diacetoxyiodo)-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene include other iodoarene derivatives and perfluorinated compounds. These compounds share some structural features but differ in their specific functional groups and chain lengths. The uniqueness of this compound lies in its combination of iodo, acetoxy, and perfluorinated groups, which confer distinct reactivity and properties.

List of Similar Compounds

  • 1-Iodo-4-(perfluorooctyl)benzene
  • 1-(Diacetoxyiodo)-4-(perfluorooctyl)benzene
  • 1-Iodo-4-(perfluorodecyl)benzene

These compounds can be compared based on their reactivity, physical properties, and applications in various fields.

Properties

CAS No.

882186-02-9

Molecular Formula

C20H14F17IO4

Molecular Weight

768.2 g/mol

IUPAC Name

[acetyloxy-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-λ3-iodanyl] acetate

InChI

InChI=1S/C20H14F17IO4/c1-9(39)41-38(42-10(2)40)12-5-3-11(4-6-12)7-8-13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)18(31,32)19(33,34)20(35,36)37/h3-6H,7-8H2,1-2H3

InChI Key

YHQLCCOIFRKRJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OI(C1=CC=C(C=C1)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C

Origin of Product

United States

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